molecular formula C8H13FO2 B1660062 1-Fluoro-4-methylcyclohexane-1-carboxylic acid CAS No. 712353-87-2

1-Fluoro-4-methylcyclohexane-1-carboxylic acid

Cat. No.: B1660062
CAS No.: 712353-87-2
M. Wt: 160.19
InChI Key: XGKBCBQCJLAOEN-UHFFFAOYSA-N
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Description

1-Fluoro-4-methylcyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C8H13FO2 and its molecular weight is 160.19. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-fluoro-4-methylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO2/c1-6-2-4-8(9,5-3-6)7(10)11/h6H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKBCBQCJLAOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665771
Record name 1-Fluoro-4-methylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712353-87-2
Record name 1-Fluoro-4-methylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-4-methylcyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-Fluoro-4-methylcyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its interaction with G-protein coupled receptors (GPCRs). This article aims to summarize the available research findings, mechanisms of action, and potential therapeutic applications of this compound.

Structure and Properties

This compound is characterized by the presence of a fluorine atom and a carboxylic acid group attached to a cyclohexane ring. Its structural similarity to other cyclohexanecarboxylic acids suggests potential interactions with various biological targets.

Target Receptors:
The compound is believed to modulate the relaxin family peptide receptor 1 (RXFP1), which plays a crucial role in several physiological processes, including cardiovascular regulation. Binding to RXFP1 may activate several downstream signaling pathways, including:

  • Phosphoinositide 3-Kinase (PI3K) Pathway: This pathway is involved in cell growth and survival.
  • Nitric Oxide Signaling Pathway: Important for vasodilation and regulating blood pressure.

Biochemical Effects:
Upon activation of RXFP1, this compound may exert beneficial effects such as:

  • Hemodynamic Effects: Potentially improving blood flow and reducing blood pressure.
  • Anti-fibrotic Effects: May help prevent or reduce fibrosis in tissues.
  • Anti-inflammatory Effects: Could mitigate inflammatory responses in various conditions.

In Vitro Studies

Research indicates that compounds structurally similar to this compound have shown promising results in modulating RXFP1 activity. For instance, studies have demonstrated that these compounds can enhance receptor signaling, leading to improved cardiac function in models of heart failure .

Case Studies

A notable case study involved the use of RXFP1 modulators in treating heart failure. The results suggested that these compounds could significantly improve hemodynamic parameters and reduce markers of cardiac stress. The modulation of RXFP1 by similar compounds has been linked to favorable outcomes in preclinical models .

Summary of Biological Activities

Biological ActivityDescription
Hemodynamic RegulationModulates blood flow and pressure through RXFP1 activation
Anti-fibrotic PropertiesReduces tissue fibrosis, potentially beneficial in chronic diseases
Anti-inflammatory EffectsMitigates inflammation, which can be pivotal in various pathologies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Fluoro-4-methylcyclohexane-1-carboxylic acid
Reactant of Route 2
1-Fluoro-4-methylcyclohexane-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.